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Compound of Interest

Methyl 2-amino-2-phenylacetate
Compound Name:
hydrochloride

Cat. No.: B045393

Methyl 2-amino-2-phenylacetate hydrochloride is a key chiral building block in organic and
medicinal chemistry, notably serving as a precursor in the synthesis of various
pharmaceuticals. The physical properties of such a starting material are not mere data points;
they are critical indicators of identity, purity, and stability. An impurity profile manifesting as a
melting point depression or unexpected spectroscopic signals can have profound downstream
conseqguences on reaction yield, purity of the final active pharmaceutical ingredient (API), and
even its safety profile.

This guide establishes a framework for the thorough physical characterization of this
compound, ensuring that researchers can confidently assess the quality of their materials and
maintain reproducibility in their synthetic endeavors.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all other
physical property analysis is built.

o |[UPAC Name: methyl amino(phenyl)acetate hydrochloride

e Synonyms: D-(-)-a-Phenylglycine methyl ester hydrochloride (for the (R)-enantiomer), Methyl
Phenylglycinate HCI

e CAS Number: 15028-40-7 (for the racemate)
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e Molecular Formula: CoH12CINO:2
e Molecular Weight: 201.65 g/mol [1]

The structure consists of a central chiral carbon bonded to a phenyl group, an amino group
(protonated as an ammonium salt), a methyl ester, and a hydrogen atom. The presence of the
hydrochloride salt is crucial, as it significantly influences properties like solubility and stability
compared to the free base form.

Caption: Structure of Methyl 2-amino-2-phenylacetate Hydrochloride

Core Physicochemical Properties

The fundamental physical properties provide a rapid assessment of material identity and purity.

Property Value Source(s)
Physical Form Solid / Crystalline Powder

Melting Point 220-223 °C

Appearance White to off-white solid

Solubility Data not available!

IWhile specific quantitative solubility data is not readily found in literature, the hydrochloride salt
form is expected to confer moderate to high solubility in polar protic solvents like water and
methanol due to the ionic nature of the ammonium chloride group. It is expected to have lower
solubility in less polar solvents like dichloromethane and be sparingly soluble in nonpolar
solvents like hexanes. A detailed protocol for experimental determination is provided in Section
5.2.

Spectroscopic Characterization Profile

Spectroscopy is indispensable for confirming the molecular structure. While a definitive,
publicly archived spectrum for this specific compound is elusive, we can predict the expected
signals based on fundamental principles of spectroscopy and data from analogous structures.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The

hydrochloride salt form is particularly influential on the N-H stretching region.

Predicted Wavenumber
(cm™)

Functional Group &
Vibration Mode

Rationale

~3100-2800 (broad)

N-H* Stretch (Ammonium Salt)

The protonation of the amine
group to form an ammonium
salt results in a very broad and
strong absorption band in this
region, often overlapping with
C-H stretches.

~3050-3010

Aromatic C-H Stretch

Characteristic sharp, medium-
intensity peaks for sp2 C-H
bonds on the phenyl ring.

~2960-2850

Aliphatic C-H Stretch

Signals corresponding to the
methyl (CHs) and methine
(CH) groups.

~1750-1735

C=0 Stretch (Ester)

This is a key, strong, and sharp
signal. The electron-
withdrawing effect of the
adjacent ammonium group
may shift this to a slightly
higher frequency compared to

a simple alkyl acetate.

~1600, ~1475

Aromatic C=C Bending

Two or more bands are
characteristic of the phenyl

ring.

~1250-1150

C-O Stretch (Ester)

A strong band corresponding
to the C-O single bond of the

ester group.
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Nuclear Magnetic Resonance (*H NMR) Spectroscopy

IH NMR provides detailed information about the electronic environment and connectivity of
hydrogen atoms. The solvent of choice (e.g., D20 or DMSO-de) will affect the chemical shifts

and the observability of exchangeable protons (NHs*).

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted o

Multiplicity Integration Assignment Rationale
(ppm)

The ammonium
protons are
deshielded and
~8.5-9.5 Broad singlet 3H NHs+ often appear as
a broad signal. In
D20, this signal
will exchange

and disappear.

The five protons
of the
monosubstituted
~7.4-7.6 Multiplet 5H Ar-H phenyl ring will
appear as a
complex

multiplet.

This proton is
adjacent to the
phenyl ring, the
ester, and the
ammonium
group, leading to

~5.0-5.2 Singlet 1H o-H (Methine) significant
deshielding. It
appears as a
singlet as there
are no adjacent
protons to couple
with.

The methyl ester

protons typically
~3.7-3.8 Singlet 3H O-CHs appear as a

sharp singlet in

this region.
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Carbon-13 (**C NMR) Spectroscopy

13C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Predicted & (ppm) Assignment Rationale

The ester carbonyl carbon is
~168-172 C=0 (Ester) characteristically found in this

downfield region.

The ipso-carbon of the phenyl
~130-135 Aromatic Quaternary C ring (the one attached to the

chiral center).

Signals for the ortho, meta,
and para carbons of the phenyl
) ring. Due to symmetry, the
~128-130 Aromatic CH
ortho and meta carbons may
appear as single, more intense

peaks.

The chiral carbon is

significantly deshielded by the
~55-60 a-C (Methine) adjacent electronegative

oxygen and nitrogen atoms, as

well as the phenyl ring.

~52-54 O-CHs The methyl ester carbon.

Authoritative Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.
The following methodologies are based on established pharmacopeial standards.
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Caption: Workflow for Physical Characterization of a New Material Batch

Melting Point Determination (Capillary Method)

This protocol is adapted from the U.S. Pharmacopeia (USP) general chapter <741>.[2]

e Sample Preparation: Ensure the sample is finely powdered and thoroughly dried (e.g., in a
vacuum desiccator over silica gel for 24 hours) to remove any residual solvent, which can
depress the melting point.[2]
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e Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into
the powder. Pack the sample into the bottom by tapping or dropping the tube through a long
glass tube onto a hard surface. The packed column height should be 2.5-3.5 mm.[2][3]

 Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting
point apparatus.

e Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating
run (10-20 °C/min) to find a rough range. Allow the apparatus to cool.

o Accurate Determination: Using a fresh sample, heat the block rapidly to a temperature about
10-15 °C below the expected melting point.

o Ramp and Observe: Decrease the heating rate to 1-2 °C per minute.[2]
» Record Range: Record two temperatures:
o Ta1 (Onset): The temperature at which the first droplet of liquid is observed.
o Tz (Clear Point): The temperature at which the last solid particle melts completely.

o Reporting: Report the result as the range T - T2. A pure compound should have a sharp
range of 1-2 °C.

Aqueous Solubility Determination (Saturation Shake-
Flask Method)

This protocol is based on the principles outlined in USP general chapter <1236> for equilibrium
solubility.[4][5][6]

o System Preparation: To a series of glass vials, add a measured volume of the desired
solvent (e.g., purified water, 0.1 M HCI, phosphate buffer pH 7.4).

» Addition of Solute: Add an excess amount of Methyl 2-amino-2-phenylacetate
hydrochloride to each vial. The presence of undissolved solid at the end of the experiment
is critical to ensure saturation.
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o Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25
°C or 37 °C). Agitate for a sufficient time to reach equilibrium. A 24-hour period is common,
but 48 or 72 hours may be necessary and should be confirmed by sampling at different time
points until the concentration plateaus.

o Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to
let the excess solid settle. Alternatively, centrifuge the samples.

o Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid
aspirating any solid particles. Filtration through a chemically inert filter (e.g., PTFE) may be
required, but first ensure the compound does not adsorb to the filter material.

e Analysis: Accurately dilute the aliquot with a suitable solvent and determine the
concentration of the dissolved compound using a validated analytical method, such as UV-
Vis spectroscopy or HPLC.

» Calculation: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment
at least in triplicate to ensure precision.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining the integrity of the
compound.

e Hazard Identification: The compound is classified as harmful if swallowed (H302), and
causes skin (H315), eye (H319), and respiratory irritation (H335). The corresponding GHS
pictogram is GHSO07 (Exclamation Mark).

e Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and
appropriate chemical-resistant gloves.

» Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Storage
at room temperature is generally acceptable.

Conclusion
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The physical properties of Methyl 2-amino-2-phenylacetate hydrochloride define its identity
and quality. A melting point of 220-223 °C, coupled with spectroscopic data that aligns with the
predicted profiles for its ester, aromatic, and ammonium hydrochloride functionalities, provides
strong evidence of the material's integrity. While quantitative solubility data requires
experimental determination via robust methods like the shake-flask protocol, its salt form
implies suitability for use in aqueous reaction media. By employing the standardized
methodologies outlined in this guide, researchers can ensure the quality of this critical synthetic
building block, leading to more reliable and reproducible scientific outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b045393#methyl-2-amino-2-phenylacetate-
hydrochloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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